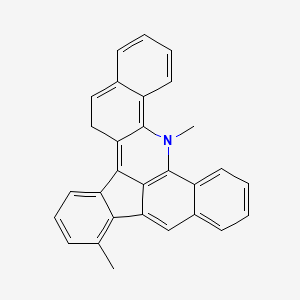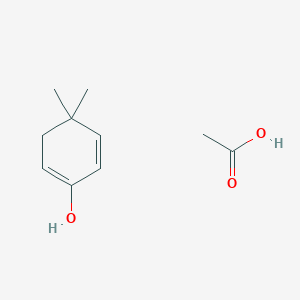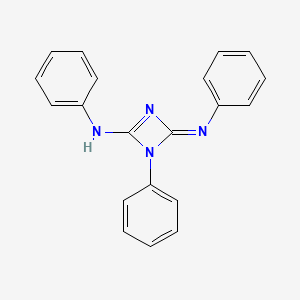
(4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine is a complex organic compound characterized by its unique diazet structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with appropriate diazet precursors under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the diazet ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
(4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,1-Diphenyl-1,4-dihydro-1,3-diazet-2-amine: Lacks the phenylimino group, leading to different chemical properties.
N,1-Diphenyl-4-(methylimino)-1,4-dihydro-1,3-diazet-2-amine: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.
Uniqueness
(4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diazet ring and phenylimino group make it a versatile compound for various applications.
Properties
CAS No. |
51131-80-7 |
|---|---|
Molecular Formula |
C20H16N4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N,1-diphenyl-4-phenylimino-1,3-diazet-2-amine |
InChI |
InChI=1S/C20H16N4/c1-4-10-16(11-5-1)21-19-23-20(22-17-12-6-2-7-13-17)24(19)18-14-8-3-9-15-18/h1-15H,(H,21,22,23) |
InChI Key |
XKPXLARFLRTPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



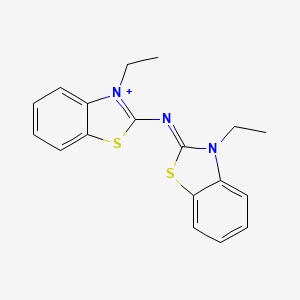
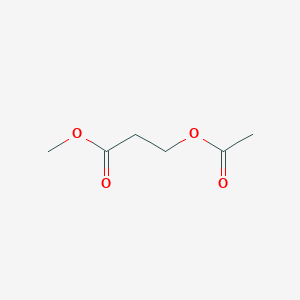
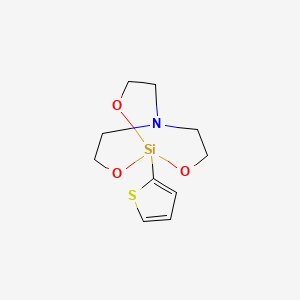
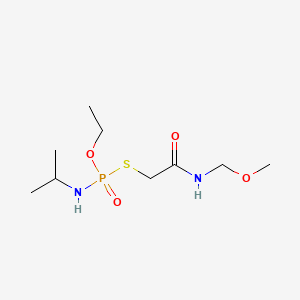
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
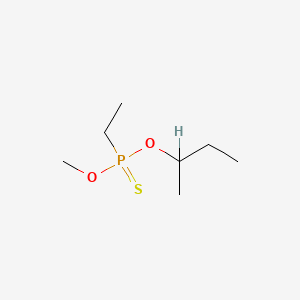
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
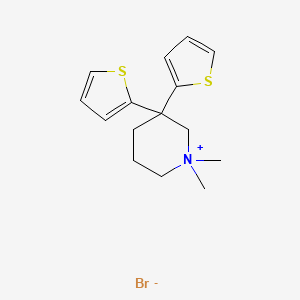


![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
